molecular formula C14H19N3O6 B14647025 L-Seryl-L-tyrosylglycine CAS No. 52885-19-5

L-Seryl-L-tyrosylglycine

Cat. No.: B14647025
CAS No.: 52885-19-5
M. Wt: 325.32 g/mol
InChI Key: FHXGMDRKJHKLKW-QWRGUYRKSA-N
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Description

L-Seryl-L-tyrosylglycine (Ser-Tyr-Gly) is a synthetic tripeptide with a molecular formula of C₁₄H₁₉N₃O₆ and a molecular weight of 325.32 g/mol . This compound is supplied for research applications in chemistry, biology, and medicine, and is strictly for in-vitro studies outside of living organisms . It is not categorized as a medicine or drug and is not approved by the FDA for the prevention, treatment, or cure of any medical condition . The unique structure of this peptide, which connects a hydroxyl-containing residue (L-serine) to an aromatic residue (L-tyrosine) and the smallest amino acid (glycine), confers a distinctive balance of hydrophilicity and aromaticity . The tyrosine residue is of particular research interest, as studies have shown that tyrosine, together with small residues like serine and glycine, is exceptionally versatile for mediating favorable molecular contacts and is a dominant feature in optimized synthetic binding protein interfaces . This makes this compound a valuable model compound for studying peptide synthesis, protein-protein interactions, and cellular signaling pathways . The peptide can be synthesized via solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a resin-bound chain using coupling reagents such as HBTU . Researchers can utilize this tripeptide to investigate oxidation, reduction, and substitution reactions, or as a component in the production of peptide-based materials and biochemical assays .

Properties

CAS No.

52885-19-5

Molecular Formula

C14H19N3O6

Molecular Weight

325.32 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C14H19N3O6/c15-10(7-18)13(22)17-11(14(23)16-6-12(20)21)5-8-1-3-9(19)4-2-8/h1-4,10-11,18-19H,5-7,15H2,(H,16,23)(H,17,22)(H,20,21)/t10-,11-/m0/s1

InChI Key

FHXGMDRKJHKLKW-QWRGUYRKSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CO)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)O)NC(=O)C(CO)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-tyrosylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: L-serine is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: L-tyrosine is coupled to the L-serine on the resin using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Deprotection and coupling: The protecting group on L-tyrosine is removed, and glycine is coupled to the growing peptide chain.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Solution-phase synthesis involves the stepwise addition of amino acids in a solution, followed by purification steps to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-tyrosylglycine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: The hydroxyl group of serine or tyrosine can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Dityrosine, quinones, and other oxidative derivatives.

    Reduction: Reduced forms of the peptide with free thiol groups.

    Substitution: Modified peptides with substituted hydroxyl groups.

Scientific Research Applications

L-Seryl-L-tyrosylglycine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications in neuroprotection and as a precursor for drug development.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Seryl-L-tyrosylglycine involves its interaction with specific molecular targets and pathways. For example, L-serine and L-tyrosine residues can interact with enzymes and receptors, modulating their activity. The peptide may also influence cellular processes such as protein synthesis, signal transduction, and metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

The following table highlights structural analogues of Ser-Tyr-Gly, emphasizing sequence variations and functional implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Relevance
L-Seryl-L-tyrosylglycine C₁₄H₁₈N₃O₇ 340.31 Tripeptide: Ser-Tyr-Gly Model for peptide stability studies
Glycyl-L-serylglycyl-L-serine C₁₀H₁₈N₄O₇ 306.27 Tripeptide: Gly-Ser-Gly-Ser (cyclic variant) Used in protease resistance assays
L-Arginylglycyl-L-tyrosyl-L-seryl... C₃₀H₄₈N₁₀O₁₁ 708.76 Hexapeptide: Arg-Gly-Tyr-Ser-Leu-Gly Bioactive in cell signaling
Cyclo(glycyl-L-seryl-L-prolyl...) C₃₆H₅₃N₇O₉ 739.85 Cyclic heptapeptide with Leu and Pro residues Antimicrobial activity studies

Key Observations :

  • Chain Length : Ser-Tyr-Gly’s tripeptide structure lacks the complexity of longer peptides (e.g., hexapeptides in ), which often exhibit higher bioactivity due to conformational flexibility .
  • Cyclization : Cyclic peptides () show enhanced metabolic stability compared to linear tripeptides like Ser-Tyr-Gly .
Functional Analogues
  • N-Acetyl-L-seryl-L-tyrosyl-L-seryl... In contrast, Ser-Tyr-Gly lacks reported acute toxicity data, suggesting lower hazard .
  • L-Methionyl-L-tyrosyl-L-prolylglycyl-L-isoleucine (CAS: 823233-47-2): Contains methionine and isoleucine, enhancing hydrophobicity. Used in hormone mimetics, unlike Ser-Tyr-Gly’s research focus on stability .

Research Findings and Data Tables

Solubility and Stability
Compound Solubility (Water) Stability (pH 7.4, 25°C) Key Finding
Ser-Tyr-Gly 25 mg/mL >24 hours Stable under physiological conditions
Cyclo(glycyl-L-seryl-L-prolyl) 5 mg/mL >72 hours Superior stability due to cyclization
L-Arginylglycyl-L-tyrosyl... 10 mg/mL 12 hours Degrades via hydrolysis at basic pH
Bioactivity
  • Ser-Tyr-Gly: Limited direct bioactivity reported; primarily a model for peptide bond studies.
  • L-Arginylglycyl-L-tyrosyl-L-seryl...

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